O-Carbamoyl-L-serine
Description
Structural Context as an L-Serine Derivative
O-Carbamoyl-L-serine, identified by CAS number 2105-23-9, is chemically known as (2S)-2-amino-3-(carbamoyloxy)propanoic acid ebi.ac.uknih.gov. Its molecular formula is C₄H₈N₂O₄, with a molecular weight of approximately 148.12 g/mol ebi.ac.uknih.gov. Structurally, it is derived from L-serine, a naturally occurring amino acid, by the replacement of the hydroxyl group on the side chain with a carbamoyl (B1232498) group (-OCONH₂) ebi.ac.uklookchem.com. This modification distinguishes it from its parent compound, L-serine, and classifies it as a non-proteinogenic amino acid derivative ebi.ac.uk. This structural alteration is key to understanding its unique chemical behavior and potential biological functions.
Significance in Biochemical and Pharmaceutical Research
The significance of this compound in biochemical and pharmaceutical research stems from its role in metabolic processes and its potential as a building block or intermediate in synthetic chemistry. A notable finding is its function as a substrate for the enzyme This compound ammonia-lyase (EC 4.3.1.13) . This enzyme catalyzes the conversion of this compound into pyruvate, ammonia, and carbon dioxide, indicating its participation in specific biochemical transformations wikipedia.org.
Furthermore, its structural similarity to L-serine, a molecule involved in numerous physiological processes including protein synthesis, cell proliferation, and neurotransmitter metabolism frontiersin.orgfrontiersin.org, suggests potential roles in related pathways. While direct therapeutic applications of this compound are not extensively documented in the provided literature, its presence in biochemical research highlights its utility in understanding enzymatic reactions and metabolic pathways. Its properties also make it a compound of interest for chemical synthesis and assay development within laboratory settings lookchem.com.
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound, providing foundational data for its characterization and use in research.
| Property | Value | Source |
| CAS Number | 2105-23-9 | ebi.ac.uklookchem.com |
| Molecular Formula | C₄H₈N₂O₄ | ebi.ac.uknih.gov |
| Molecular Weight | 148.12 g/mol | ebi.ac.uknih.gov |
| IUPAC Name | (2S)-2-amino-3-(carbamoyloxy)propanoic acid | ebi.ac.uk |
| Appearance | White crystalline solid | lookchem.com |
| Boiling Point | 420.4 °C at 760 mmHg | lookchem.com |
| Flash Point | 208 °C | lookchem.com |
| Density | 1.475 g/cm³ | lookchem.com |
| Vapor Pressure | 3.03E-08 mmHg at 25 °C | lookchem.com |
| Refractive Index | 1.528 | lookchem.com |
| Predicted pKa | 1.92 ± 0.10 | lookchem.com |
| Solubility | Soluble in water | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2105-23-9 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-carbamoyloxypropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 |
InChI Key |
MYFVWSDZEBSNKM-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(=O)N |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of O Carbamoyl L Serine
Chemical Synthesis Approaches for O-Carbamoyl-L-serine
The synthesis of this compound requires careful control of reactive groups to achieve the desired carbamoylation of the hydroxyl group while preserving the integrity of the amino and carboxylic acid functionalities.
Established Synthetic Routes
Protection: The amino group of L-serine is protected to prevent its reaction in the subsequent carbamoylation step.
Carbamoylation: The hydroxyl group of the protected serine is activated, often with phosgene or a related chloroformate, followed by reaction with ammonia to form the O-carbamoyl ester.
Deprotection: The protecting group on the nitrogen atom is removed to yield the final product, this compound.
Derivatization Strategies for this compound Analogues
This compound serves as a versatile building block for the synthesis of more complex molecules, including peptide analogues, enzyme substrates, and multi-target ligands. Its structure allows for derivatization at the amino and carboxyl termini, making it suitable for incorporation into larger molecular frameworks.
Incorporation into Peptide Chains (e.g., Bradykinin Analogues)
The O-carbamoyl group can serve as a stable mimic of other functional groups in peptide structures. For instance, this compound has been used as a replacement for specific amino acid residues in the synthesis of peptide analogues to probe structure-activity relationships. A notable example is the synthesis of bradykinin analogues, where the serine residue at position 6 was replaced with this compound acs.org. This modification is achieved using solid-phase peptide synthesis (SPPS), where protected this compound is coupled to the growing peptide chain on a solid support. This approach allows for the systematic modification of peptides to enhance their biological activity or stability.
Development of this compound-Based Probes and Substrates (e.g., Fluorogenic Tryptophanase Substrates)
The O-carbamoyl linkage can be exploited as a trigger for reporter release in biochemical assays. A fluorogenic substrate for the enzyme tryptophanase was developed by linking L-serine to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) through an O-carbamoyl tether. The resulting compound, serine-AMC-carbamate, is acted upon by tryptophanase. The enzymatic reaction cleaves the molecule, releasing the highly fluorescent AMC, which can be detected to quantify enzyme activity. This demonstrates the utility of the this compound scaffold in creating sensitive probes for enzyme kinetics.
| Detection Method | Km (μM) | Vmax (μmol/min/mg) |
|---|---|---|
| Fluorescence | 85 ± 20 | 2.9 ± 0.4 |
| Absorbance | 129 ± 21 | 3.1 ± 0.3 |
Synthesis of Multi-Target-Directed Ligands Incorporating O-Carbamoyl Moieties (e.g., Ferulamide Derivatives)
The O-carbamoyl group is a key pharmacophore in the design of multi-target-directed ligands (MTDLs), particularly for complex diseases like Alzheimer's. A series of novel O-carbamoyl ferulamide derivatives were synthesized by combining the antioxidant scaffold of ferulic acid with a carbamate (B1207046) moiety designed to inhibit cholinesterases nih.govresearchgate.net. The synthetic strategy involves creating an amide bond between ferulic acid and a linker, which is then functionalized with an O-carbamoyl group. These hybrid molecules are designed to interact with multiple pathological targets simultaneously. For example, compound 4f from this series was identified as a potent inhibitor of human butyrylcholinesterase (hBChE) and monoamine oxidase-B (MAO-B), and it also demonstrated an ability to inhibit and disaggregate amyloid-β (Aβ) aggregation nih.govresearchgate.net.
| Target/Activity | Result |
|---|---|
| hBChE Inhibition (IC50) | 0.97 μM |
| MAO-B Inhibition (IC50) | 5.3 μM |
| Aβ Aggregation Inhibition | 58.2% |
| Aβ Aggregation Disaggregation | 43.3% |
Asymmetric Synthesis of Related Carbamoylpolyoxamic Acid Derivatives
The asymmetric synthesis of carbamoylpolyoxamic acid derivatives is a significant area of research, driven by the biological importance of polyoxins, which feature these amino acid components. Various stereoselective strategies have been developed to construct the multiple chiral centers inherent in these molecules. These methodologies often employ chiral pool starting materials or stereoselective reactions to achieve high levels of stereocontrol.
One notable approach involves the stereoselective synthesis of 5-O-carbamoylpolyoxamic acid utilizing a capes.gov.brnih.gov-Wittig-Still rearrangement of an E-allylic stannyl ether derived from an isopropylidene L-threitol derivative. This method demonstrated good syn-diastereoselectivity. The synthesis of the protected 5-O-carbamoylpolyoxamic acid derivative involved several key steps. Initially, a mixture of rearranged alcohols was protected as a tert-butyldimethylsilyl ether. The carbamate functionality was then introduced by removing a benzyl protecting group, followed by reaction with p-nitrophenylchloroformate and subsequent treatment with aqueous ammonia. The final steps involved the removal of the silyl protecting group and oxidation to yield the target compound nih.gov.
Another strategy focuses on the asymmetric synthesis of 5-O-carbamoyl-2-epi-polyoxamic acid, a diastereoisomer of the naturally occurring acid. This approach employs the asymmetric nucleophilic addition of 2-lithiofuran to a tert-butanesulfinyl imine as the key step for establishing the C-2 stereocenter capes.gov.brresearchgate.netresearchgate.net. This method is highlighted for its operational simplicity, excellent yield, and high stereoselectivity, making it suitable for larger-scale preparations of this particular diastereoisomer and related analogues capes.gov.brresearchgate.net.
A concise and efficient stereoselective synthesis of (+)-polyoxamic acid, a precursor to its carbamoylated derivative, has been achieved using an organocatalytic asymmetric Mannich reaction as the pivotal step. This reaction establishes two of the three stereocenters with high yield and selectivity. Subsequent steps include a diastereoselective reduction and ozonolysis of a furyl ring to generate the carboxylic acid functionality researchgate.net.
Furthermore, an approach to carbamoyl-polyoxamic acid derivatives has been developed using an oxazolidinone synthon. This key intermediate is formed through the condensation of vinyl magnesium with an epoxyimine, followed by a carbonation/cyclization reaction. The synthesis is completed by oxidative ozonolysis after protection and optional carbamoylation researchgate.net.
The following table summarizes key aspects of selected asymmetric syntheses of carbamoylpolyoxamic acid derivatives:
| Target Compound | Starting Material | Key Synthetic Strategy | Key Reagents/Conditions | Reported Yield/Selectivity |
|---|---|---|---|---|
| 5-O-Carbamoylpolyoxamic Acid Derivative | Isopropylidene L-threitol derivative | capes.gov.brnih.gov-Wittig-Still Rearrangement | n-BuLi, (Me3Sn)2, p-nitrophenylchloroformate, aq. NH3 | syn-diastereoselectivity (5.4:1 for E-isomer) nih.gov |
| 5-O-Carbamoyl-2-epi-polyoxamic Acid | tert-Butanesulfinyl imine and 2-lithiofuran | Asymmetric Nucleophilic Addition | 2-Lithiofuran | High yield and stereoselectivity capes.gov.brresearchgate.net |
| (+)-Polyoxamic Acid (precursor) | Not specified in abstract | Organocatalytic Asymmetric Mannich Reaction | Organocatalyst | High yield and excellent selectivity researchgate.net |
| (5-O-Carbamoyl-)polyoxamic Acid Derivatives | Epoxyimine | Oxazolidinone Synthon Formation | Vinyl magnesium, ammonium carbonate, ozone | 9-14% overall yield in 4-6 steps researchgate.net |
These diverse synthetic methodologies underscore the chemical ingenuity applied to the construction of these complex and biologically relevant amino acid derivatives, providing pathways to various stereoisomers for further biological investigation.
Enzymatic Transformations and Metabolic Pathways Involving O Carbamoyl L Serine
O-Carbamoyl-L-serine Ammonia-Lyase (EC 4.3.1.13)
The principal enzyme responsible for the catabolism of this compound is this compound ammonia-lyase. wikipedia.org This enzyme facilitates the conversion of the amino acid into fundamental metabolic intermediates.
The reaction proceeds through several steps:
The enzyme first cleaves the carbon-oxygen bond of the O-carbamoyl group, releasing carbon dioxide and one molecule of ammonia. This initial step forms an unstable enamine intermediate, 2-aminoprop-2-enoate. wikipedia.org
This intermediate spontaneously tautomerizes into its imine form, 2-iminopropanoate. wikipedia.org
The 2-iminopropanoate molecule then undergoes hydrolytic deamination, where a water molecule is added, leading to the formation of pyruvate and a second molecule of ammonia. wikipedia.org
The comprehensive, multi-step reaction can be summarized as follows: this compound + H₂O → pyruvate + 2 NH₃ + CO₂ wikipedia.org
Table 1: Reaction Catalyzed by this compound Ammonia-Lyase
| Substrate | Enzyme | Reaction Type | Products |
|---|---|---|---|
| This compound | This compound ammonia-lyase (EC 4.3.1.13) | Ammonia-lyase, Decarboxylation, Deamination | Pyruvate, Ammonia (2 molecules), Carbon Dioxide |
The catalytic activity of this compound ammonia-lyase is dependent on a crucial cofactor: pyridoxal phosphate (B84403) (PLP). wikipedia.org PLP, the active form of vitamin B6, is essential for a wide variety of enzymatic reactions involving amino acids, including transamination, decarboxylation, and deamination. In this enzyme, PLP likely participates in the stabilization of intermediates during the reaction cascade.
This compound ammonia-lyase (EC 4.3.1.13) belongs to the family of lyases, specifically the ammonia-lyases, which are enzymes that cleave carbon-nitrogen bonds. wikipedia.org Its systematic name is This compound ammonia-lyase (decarboxylating; pyruvate-forming) , which comprehensively describes its function. wikipedia.org Commonly used alternative names include:
this compound deaminase wikipedia.org
Carbamoylserine deaminase wikipedia.org
this compound ammonia-lyase (pyruvate-forming) wikipedia.org
These names highlight different aspects of the reaction it catalyzes: the removal of an amino group (deaminase), the removal of a carboxyl group from the carbamoyl (B1232498) moiety (decarboxylating), and the ultimate product (pyruvate-forming).
Direct evidence detailing the integration of this compound into broader metabolic networks like glycine, serine, and threonine metabolism is not extensively documented. However, the role of its enzymatic degradation can be understood by examining the metabolic significance of its products.
Carbon and Amino Acid Metabolism: The degradation of this compound directly feeds into central carbon and amino acid metabolism. The product, pyruvate , is a critical metabolic hub. It is the end product of glycolysis and can be converted into acetyl-CoA to enter the citric acid cycle for energy production, or it can serve as a precursor for gluconeogenesis to synthesize glucose. researchgate.net Pyruvate is also a backbone for the synthesis of several amino acids, including alanine (B10760859). The other products, ammonia and carbon dioxide , are also fundamental components of cellular metabolism, with ammonia being a key metabolite in nitrogen homeostasis and amino acid synthesis.
Glycine, Serine, and Threonine Metabolism: While not a direct intermediate, the catabolism of this compound provides pyruvate, which connects it to these pathways. Serine itself can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and can be catabolized to pyruvate. researchgate.netresearchgate.net Therefore, the degradation of this compound represents a catabolic route that converges at the same point as serine degradation, linking it to the broader network of amino acid interconversions. mdpi.comfrontiersin.orgnih.gov
Secondary Metabolite Biosynthesis: There is currently no specific evidence linking this compound to secondary metabolite biosynthesis pathways. kegg.jp Its primary known role is catabolic, breaking it down into primary metabolites.
Investigation of Other Enzyme Interactions and Substrate Specificity
Currently, there is limited research on the interaction of this compound with enzymes other than this compound ammonia-lyase. However, studies on enzymes that act on structurally similar substrates provide some insight. For instance, enzymes capable of degrading L-serine O-sulphate, which also features a substituted β-hydroxyl group, have been shown to exhibit a wide range of substrate specificity, with the highest activity towards various β-substituted serine and cysteine derivatives. nih.gov This suggests the possibility that other enzymes within the lyase or hydrolase families might exhibit some level of activity towards this compound, although specific examples have not been characterized. Similarly, D-carbamoylases, which hydrolyze N-carbamoyl-D-amino acids, are highly specific for the D-isomeric form and the N-carbamoyl linkage, making them unlikely to interact with this compound. nih.gov
Metabolic Fate and Biotransformation of this compound
The primary and only well-documented metabolic fate of this compound is its irreversible degradation by this compound ammonia-lyase. wikipedia.org This catabolic pathway results in the complete breakdown of the molecule into fundamental metabolites—pyruvate, ammonia, and carbon dioxide—which are then assimilated into the cell's central metabolic pools.
The biosynthetic pathway for this compound has not been clearly elucidated in any organism. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. nih.gov Its existence appears to be linked to a specific catabolic route rather than as a stable intermediate in major anabolic or catabolic networks. Therefore, its biotransformation is characterized by its conversion into core metabolic building blocks, effectively removing it from the cellular environment.
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Pyruvate |
| Ammonia |
| Carbon Dioxide |
| Pyridoxal Phosphate |
| 2-aminoprop-2-enoate |
| 2-iminopropanoate |
| Glycine |
| Serine |
| Threonine |
| Acetyl-CoA |
| Alanine |
| 3-phosphoglycerate |
| L-serine O-sulphate |
| Cysteine |
Biological Functions and Molecular Mechanisms of Action of O Carbamoyl L Serine and Its Analogues
Antimetabolite Activity and Enzyme Inhibition
O-carbamoyl-D-serine (OCDS) is recognized for its potent antimetabolite activity, primarily targeting enzymes involved in bacterial cell wall biosynthesis.
Inhibition of Alanine (B10760859) Racemase by O-Carbamoyl-D-serine and its Implications for Bacterial Cell-Wall Biosynthesis
O-carbamoyl-D-serine (OCDS) is a natural antibiotic produced by Streptomyces polychromogenes . Its primary mechanism of action involves the inhibition of alanine racemase (Alr), a crucial enzyme in the peptidoglycan biosynthesis pathway of bacteria creative-enzymes.comwikipedia.org. Alanine racemase catalyzes the conversion of L-alanine to D-alanine, an essential precursor for the formation of the bacterial cell wall's peptidoglycan layer creative-enzymes.comwikipedia.org.
OCDS functions as a potent inhibitor and a "suicide substrate" for alanine racemase nih.govacs.org. Upon binding to the enzyme, OCDS can be processed by the enzyme, leading to its irreversible inactivation acs.org. This inhibition disrupts the supply of D-alanine, consequently hindering the cross-linking of peptidoglycan chains and compromising the structural integrity of the bacterial cell wall creative-enzymes.comnih.gov. Studies have shown that OCDS is an effective inhibitor with a Ki value of 4.8 × 10−4 M and a Km for L-alanine of 6.8 × 10−3 M nih.gov. The D-isomer is significantly more effective as an inhibitor, whereas the L-isomer (O-carbamoyl-L-serine) acts as a reversible, competitive inhibitor without causing inactivation acs.orgrsc.org. The enzyme-catalyzed conversion of OCDS can lead to the formation of a 2-aminoacrylate intermediate, which can further tautomerize to pyruvate, resulting in catalytic conversion and inactivation of the enzyme rsc.org. This mode of action makes OCDS a valuable tool for understanding bacterial cell wall synthesis and a potential lead for developing novel antibacterial agents.
Table 1: O-Carbamoyl-D-serine Inhibition of Alanine Racemase
| Enzyme Target | Inhibitor | Ki (M) | Km (L-alanine) (M) | Mechanism of Action | Reference |
| Alanine Racemase (Alr) | O-Carbamoyl-D-serine (OCDS) | 4.8 × 10−4 | 6.8 × 10−3 | Suicide substrate, irreversible inhibitor | nih.gov |
| Alanine Racemase (Alr) | O-Carbamoyl-D-serine (OCDS) | - | - | Effective inhibitor, disrupts D-alanine synthesis | creative-enzymes.complos.org |
| Alanine Racemase (Alr) | O-Carbamoyl-D-serine (OCDS) | - | - | Catalytic conversion to pyruvate, inactivation | rsc.org |
Role as a Structural Mimic or Analog in Biological Systems (e.g., Glutamine Mimics)
The broader context of carbamoylation involves the modification of amino acids and proteins, which can alter their structure and function nih.govontosight.aifrontiersin.orgresearchgate.net. Carbamoylated amino acids can interfere with protein synthesis and metabolic pathways nih.govresearchgate.net. While this compound is not explicitly described as a glutamine mimic in the provided literature, its structural relationship to L-serine and the presence of the carbamoyl (B1232498) group are significant. L-serine is a precursor in various metabolic processes, including cysteine biosynthesis mdpi.com.
Furthermore, this compound serves as a substrate for the enzyme this compound ammonia-lyase, which catalyzes its conversion to pyruvate, ammonia, and carbon dioxide wikipedia.org. This enzymatic conversion highlights this compound's role within specific metabolic pathways, demonstrating its function as a recognized biochemical intermediate. The carbamoyl group itself is a functional moiety found in various biologically active molecules, and its presence on serine may confer unique interaction properties within biological systems, though specific mimicry of glutamine is not directly supported by the current findings.
Compound List:
this compound
O-Carbamoyl-D-serine (OCDS)
L-serine
D-alanine
L-alanine
D-cycloserine
Alafosfalin
Carbamates
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Monoamine Oxidase B (MAO-B)
Alanine Racemase (Alr)
Advanced Research Methodologies and Analytical Techniques for O Carbamoyl L Serine Studies
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are fundamental for confirming the identity and structural integrity of synthesized compounds like O-Carbamoyl-L-serine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For this compound, NMR would be used to identify characteristic proton and carbon signals corresponding to its amino, carboxyl, hydroxyl (carbamoylated), and carbamoyl (B1232498) groups, confirming the connectivity and stereochemistry of the molecule. For instance, studies on serine derivatives have utilized ¹H and ¹³C NMR to confirm the expected molecular structure of synthesized compounds, ensuring the presence of specific functional groups and their environments mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR would reveal characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamoyl group, as well as O-H and N-H stretching and bending modes, confirming the presence of these key functionalities. IR is also employed in the characterization of various organic compounds, including those with carbamoyl groups acs.org.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) coupled with MS can determine the precise mass of this compound, confirming its molecular formula (C₄H₈N₂O₄, with a molecular weight of approximately 148.12 g/mol lookchem.comnih.gov). Tandem MS (MS/MS) can further aid in structural confirmation by fragmenting the molecule and analyzing the resulting ions, providing insights into its structural features uab.edu. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for analyzing amino acids and their derivatives, including carbamoylated forms, by coupling chromatographic separation with mass detection nih.gov.
While specific spectroscopic data for this compound is not detailed in the provided literature, these techniques are standard for confirming the structure of synthesized molecules in research settings.
Enzymatic Assays and Kinetic Analysis
Understanding how this compound interacts with enzymes is crucial for elucidating its metabolic role. Enzymatic assays, coupled with kinetic analysis, allow for the quantification of enzyme activity and the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
Enzyme Identification and Activity Assays: Enzymes involved in the metabolism of this compound have been identified. For example, This compound ammonia-lyase (EC 4.3.1.13) catalyzes the conversion of this compound into pyruvate, ammonia, and carbon dioxide wikipedia.org. Assays for such enzymes typically involve monitoring the disappearance of the substrate or the appearance of a product over time.
Kinetic Parameter Determination: Kinetic analysis, often based on the Michaelis-Menten model, provides quantitative insights into enzyme-substrate interactions.
Studies on related compounds have yielded valuable kinetic data. For instance, a derivative, serine-AMC-carbamate , used as a fluorogenic substrate for tryptophanase, showed kinetic constants of Km = 85 ± 20 µM and Vmax = 2.9 ± 0.4 µmol/min/mg (fluorescence) or Km = 129 ± 21 µM and Vmax = 3.1 ± 0.3 µmol/min/mg (absorbance) nih.gov.
Furthermore, O-carbamyl-D-serine, an analogue of D-alanine, has been characterized as an inhibitor of alanine (B10760859) racemase, with a reported Ki of 4.8 × 10⁻⁴ M and a Km for L-alanine of 6.8 × 10⁻³ M nih.gov.
For enzymes involved in L-serine metabolism, such as Phosphoserine Aminotransferase (PSAT), kinetic parameters like kcat/Km = 5.9 × 10⁶ M⁻¹ s⁻¹ have been determined, indicating high catalytic efficiency nih.gov.
These kinetic parameters are essential for understanding the efficiency and regulatory mechanisms of enzymes involved with this compound or its metabolic relatives.
Table 1: Representative Enzymatic Kinetic Parameters for Serine Derivatives and Related Enzymes
| Enzyme / Substrate | Kinetic Parameter | Value | Unit | Reference |
| Tryptophanase / Serine-AMC-carbamate (Fluorescence) | Km | 85 ± 20 | µM | nih.gov |
| Tryptophanase / Serine-AMC-carbamate (Fluorescence) | Vmax | 2.9 ± 0.4 | µmol/min/mg | nih.gov |
| Tryptophanase / Serine-AMC-carbamate (Absorbance) | Km | 129 ± 21 | µM | nih.gov |
| Tryptophanase / Serine-AMC-carbamate (Absorbance) | Vmax | 3.1 ± 0.3 | µmol/min/mg | nih.gov |
| Alanine racemase / L-alanine | Km | 6.8 × 10⁻³ | M | nih.gov |
| Alanine racemase / O-carbamyl-D-serine (inhibitor) | Ki | 4.8 × 10⁻⁴ | M | nih.gov |
| Phosphoserine Aminotransferase (PSAT) | kcat/Km | 5.9 × 10⁶ | M⁻¹ s⁻¹ | nih.gov |
Cell-Based Assays for Mechanistic Elucidation
Cell-based assays are indispensable for investigating the biological roles of compounds like this compound within a cellular context, allowing for the assessment of their impact on metabolic pathways, enzyme activities, and cellular processes.
Metabolic Pathway Analysis: Researchers can utilize live-cell-based coupled assay systems to monitor metabolic flux and identify compounds that modulate cellular metabolic activities researchgate.net. These assays often involve tracking the conversion of specific "input" metabolites to "output" metabolites in real-time using fluorescent reporters or other detection methods. For instance, assays can be designed to monitor the production or consumption of this compound or its related metabolites within cellular models.
Impact on Cellular Enzyme Activities: By incubating cells with this compound, researchers can assess its influence on the activity of specific enzymes or entire metabolic pathways, such as those involved in amino acid metabolism or one-carbon metabolism frontiersin.orgmdpi.com. Changes in intracellular metabolite levels or enzyme kinetics within the cell can be measured using techniques like metabolomics or targeted enzyme assays on cell lysates.
Monitoring Metabolic Fate: Cell-based assays can also track the uptake, intracellular conversion, and excretion of this compound, providing insights into its metabolic fate and potential signaling roles. For example, studies on L-serine metabolism highlight its role as a precursor for glycine, cysteine, and one-carbon units, essential for nucleotide synthesis and methylation processes, which can be investigated using cellular models creative-proteomics.combiorxiv.org.
These assays provide a more holistic view of a compound's biological activity, moving beyond isolated enzymatic reactions to understand its effects within the complex cellular environment.
Structural Biology Approaches for Enzyme-Ligand Complexes
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for determining the three-dimensional structures of proteins and their complexes with ligands. While direct structural data for this compound in complex with specific enzymes is not detailed in the provided literature, these approaches are critical for understanding the molecular basis of enzyme-ligand interactions.
X-ray Crystallography: This technique involves crystallizing a protein-ligand complex and then diffracting X-rays off the crystal to generate a 3D electron density map, from which the atomic structure can be resolved. For enzymes interacting with this compound, X-ray crystallography could reveal the precise binding mode, identify key amino acid residues involved in catalysis and recognition, and elucidate the conformational changes induced upon ligand binding. For example, the 3D X-ray crystal structure of Phosphoserine Aminotransferase (PSAT), an enzyme involved in serine metabolism, has been determined in both substrate-free and ligand-bound forms, providing insights into its catalytic mechanism nih.gov.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the structural determination of macromolecular complexes, including enzymes and their substrates or inhibitors, in a near-native state. This technique is particularly useful for large or dynamic complexes that are difficult to crystallize. Applying cryo-EM to an enzyme known to interact with this compound could reveal the structural details of their interaction, even if the complex is transient or not amenable to crystallization.
Understanding the structural basis of enzyme-ligand interactions is paramount for rational drug design and for a deeper comprehension of biochemical pathways. While specific structures involving this compound are not yet widely reported, the methodologies are well-established for related biological molecules.
Compound List:
this compound
L-serine
7-amino-4-methylcoumarin (B1665955) (AMC)
Tryptophan
O-carbamyl-D-serine
L-alanine
Pyruvate
Ammonia
Carbon dioxide
UDP-NAc-muramyl-l-ala-d-glu-l-lys
D-alanine
D-ala-O-carbamyl-D-ser
3-phosphoglycerate (B1209933) (3-PG)
3-phosphohydroxypyruvate (3-PH)
3-phosphoserine
Glycine
5,10-methylene-tetrahydrofolate (5,10-MTHF)
Carbamoyl phosphate (B84403) (CP)
L-ornithine (ORN)
Citrulline (CIT)
O-phosphoserine (OPS)
α-ketoglutarate (α-KG)
L-glutamate
Future Directions and Emerging Research Avenues for O Carbamoyl L Serine
Exploration of Novel Biological Targets and Pathways
While the D-isomer, O-carbamoyl-D-serine, is a known inhibitor of alanine (B10760859) racemase, a crucial enzyme in bacterial cell wall synthesis, the full spectrum of biological targets for O-Carbamoyl-L-serine and its derivatives remains largely uncharted territory. nih.gov Future research will undoubtedly focus on identifying novel protein interactions and enzymatic pathways modulated by this compound. Given its structural similarity to L-serine, a central player in numerous metabolic pathways, this compound could act as a modulator of serine metabolism, with implications for cellular proliferation, nucleotide biosynthesis, and neurotransmitter synthesis. nih.govnih.gov
The carbamoyl (B1232498) group introduces a unique chemical functionality that could mediate interactions with a diverse range of enzymes. lookchem.com Of particular interest is the exploration of its effects on carbamoyl phosphate-utilizing enzymes, such as ornithine transcarbamylase, a key enzyme in the urea (B33335) cycle. nih.govebi.ac.uk Dysregulation of such pathways is implicated in various metabolic disorders, opening avenues for the development of this compound-based therapeutics. Furthermore, its potential role in neurological processes warrants investigation, given the established importance of L-serine and its derivatives in the central nervous system. nih.gov High-throughput screening of compound libraries containing this compound analogs against a wide array of cellular targets will be instrumental in uncovering these novel biological roles.
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of this compound and its complex derivatives is pivotal for exploring their biological functions. While standard methods exist, the future lies in the development of more advanced and efficient synthetic strategies. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical reactions, offers a powerful approach for the stereoselective synthesis of complex this compound-containing molecules. nih.govmdpi.comnih.gov Enzymes such as carbamoyltransferases could be harnessed for the regioselective carbamoylation of serine precursors, providing a green and efficient alternative to traditional chemical methods.
Solid-phase peptide synthesis (SPPS) has been utilized to incorporate this compound into peptide chains, enabling the creation of novel peptides with potentially enhanced biological activities or stability. nih.gov Future advancements in SPPS, such as the development of novel protecting groups and coupling reagents, will facilitate the synthesis of more complex and longer peptide sequences containing this modified amino acid. nih.govnih.gov Furthermore, the development of catalytic methods for the direct and selective carbamoylation of serine residues within peptides and proteins would be a significant breakthrough, allowing for the site-specific modification of biomolecules to probe and modulate their function.
| Synthetic Strategy | Description | Potential Advantages |
| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic transformations for the production of complex molecules. | High stereoselectivity, milder reaction conditions, environmentally friendly. |
| Solid-Phase Peptide Synthesis (SPPS) | A method in which a peptide is assembled sequentially while attached to an insoluble solid support. | Automation, high purity of final product, ability to synthesize long peptides. |
| Catalytic Carbamoylation | The use of catalysts to facilitate the addition of a carbamoyl group to a molecule. | High efficiency, selectivity, and potential for asymmetric synthesis. |
Mechanistic Insights into Analog-Mediated Biological Processes
A deeper understanding of how this compound analogs exert their biological effects at a molecular level is crucial for their rational design as therapeutic agents or research tools. While the inhibitory mechanism of O-carbamoyl-D-serine on alanine racemase has been studied, the mechanisms of action for a broader range of this compound analogs on various targets are yet to be elucidated. nih.gov
Future research will likely employ a combination of biochemical, biophysical, and computational techniques to dissect these mechanisms. Kinetic studies can reveal the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of different analogs. Biophysical methods, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide atomic-level details of the interactions between this compound analogs and their protein targets, revealing the key residues involved in binding and catalysis. nih.gov Computational modeling and molecular dynamics simulations can complement these experimental approaches by predicting binding affinities and simulating the dynamic behavior of the analog-target complexes, offering insights that can guide the design of more potent and selective molecules. nih.gov The carbamate (B1207046) moiety in these analogs can act as a "warhead," forming covalent or pseudo-irreversible bonds with serine residues in the active sites of serine hydrolases, a large and functionally diverse class of enzymes. mdpi.com Investigating the reactivity and selectivity of different carbamate-containing analogs will be a key area of future mechanistic studies.
Application in Systems Biology and Metabolic Engineering Studies
The fields of systems biology and metabolic engineering offer exciting opportunities to leverage this compound as a tool to understand and manipulate complex biological networks. mdpi.comfrontiersin.orgacs.orgumassmed.edunih.govresearchgate.net In systems biology, isotopically labeled this compound could be used as a metabolic probe in flux analysis studies to trace the flow of carbon and nitrogen through various metabolic pathways. researchgate.net This would provide a dynamic view of how cells utilize this non-canonical amino acid and how its introduction perturbs cellular metabolism. By integrating data from metabolomics, proteomics, and transcriptomics, researchers can build comprehensive models of the cellular response to this compound, revealing its impact on the entire metabolic network. nih.govresearchgate.net
In the realm of metabolic engineering, this compound and the enzymes involved in its biosynthesis hold potential for the production of valuable chemicals and pharmaceuticals. nih.govnih.govuv.es For instance, the genes encoding enzymes responsible for this compound synthesis could be introduced into microbial chassis organisms to create novel biosynthetic pathways for the production of carbamoylated natural products or their analogs. Rational engineering of these pathways, guided by metabolic models and flux analysis, could optimize production yields. Furthermore, understanding the regulatory mechanisms that control the flux through the serine metabolic network can inform strategies to engineer organisms for the enhanced production of serine-derived compounds. nih.gov
| Research Area | Application of this compound | Potential Outcomes |
| Systems Biology | As an isotopic tracer in metabolic flux analysis. | Elucidation of its metabolic fate and impact on cellular networks. |
| Metabolic Engineering | As a precursor or by utilizing its biosynthetic enzymes. | Production of novel carbamoylated compounds and optimization of serine-derived product synthesis. |
Q & A
Q. What are the established methods for synthesizing and characterizing O-Carbamoyl-L-serine in laboratory settings?
this compound is synthesized via chemical or enzymatic routes. Chemical synthesis often involves carbamoylation of L-serine using reagents like potassium cyanate under controlled pH (e.g., mildly acidic conditions). Enzymatic synthesis employs carbamoyltransferases, such as those in pyrimidine biosynthesis pathways . Characterization requires analytical techniques like:
- NMR spectroscopy to confirm structural integrity (e.g., carbamoyl group resonance at δ 5.5–6.0 ppm).
- HPLC with UV/fluorescence detection for purity assessment (retention time comparison against standards).
- Mass spectrometry (ESI-MS) to verify molecular weight.
Ensure documentation of synthesis protocols and reagent specifications (e.g., purity, storage conditions) for reproducibility .
Q. How does this compound function in biochemical pathways, and what are its primary metabolites?
this compound acts as a substrate for carbamoyl-serine ammonia-lyase (EC 4.3.1.13) , which catalyzes its conversion to pyruvate, ammonia, and CO₂. The reaction involves pyridoxal-phosphate-dependent cleavage, producing an unstable enamine intermediate that tautomerizes and hydrolyzes spontaneously . Key metabolites include pyruvate (entering the TCA cycle) and ammonia (contributing to nitrogen metabolism). Researchers should verify enzyme activity using spectrophotometric assays (e.g., monitoring pyruvate formation at 340 nm via lactate dehydrogenase coupling) .
Q. What analytical challenges arise when quantifying this compound in biological matrices?
Challenges include:
- Instability : Degradation under basic conditions or elevated temperatures. Stabilize samples via acidification (pH 4–5) and cold storage.
- Matrix interference : Use solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance detection specificity in LC-MS.
- Low abundance : Employ isotopic labeling (e.g., ¹³C-carbamoyl groups) as internal standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) of carbamoyl-serine ammonia-lyase across studies?
Discrepancies may stem from:
- Enzyme source variability : Recombinant vs. native enzymes. Standardize enzyme purification protocols (e.g., affinity tagging) and validate activity via coupled assays .
- Assay conditions : Buffer composition (e.g., phosphate vs. Tris affecting metal cofactors) and temperature. Use FINER criteria to evaluate experimental feasibility and reproducibility .
- Data normalization : Express activity per mg protein (Bradford assay) and account for spontaneous substrate hydrolysis via control experiments .
Q. What computational strategies are effective for modeling this compound’s interaction with enzymatic active sites?
- Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on pyridoxal-phosphate coordination and hydrogen bonding with active-site residues (e.g., Lys, Asp).
- Molecular dynamics (MD) simulations : Simulate enzyme-substrate complexes in explicit solvent (e.g., GROMACS) to assess conformational stability over 100+ ns trajectories.
- QM/MM calculations : Combine quantum mechanics (for substrate) and molecular mechanics (for enzyme) to study reaction mechanisms (e.g., C-O bond cleavage). Validate models against crystallographic data .
Q. How can researchers optimize this compound detection in complex microbial communities?
- Metabolomic profiling : Use high-resolution LC-MS/MS with MRM (multiple reaction monitoring) for targeted quantification.
- Stable isotope probing (SIP) : Incubate samples with ¹⁵N-labeled this compound to trace metabolic flux via GC-IRMS.
- Microbial genetic tools : Knock out carbamoyl-serine ammonia-lyase genes (e.g., csd) in model organisms to validate detection specificity .
Q. What experimental designs are robust for studying this compound’s role in microbial nitrogen cycling?
- Chemostat cultures : Control nitrogen sources (e.g., ammonium vs. This compound) to assess substrate preference.
- Transcriptomics : Profile gene expression (e.g., RNA-seq) in Pseudomonas spp. under carbamoyl-serine supplementation to identify upregulated pathways.
- ¹³C-tracer studies : Track carbon flux from this compound into biomass or CO₂ using NMR or isotope-ratio mass spectrometry .
Q. How can structural modifications of this compound enhance its utility as an enzyme inhibitor or probe?
- Analog synthesis : Introduce methyl groups at the carbamoyl nitrogen or replace serine’s hydroxyl with fluorine. Test inhibitory potency via IC₅₀ assays.
- Photoaffinity labeling : Incorporate diazirine moieties for crosslinking studies to map enzyme active sites.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics of analogs to carbamoyl-serine ammonia-lyase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
